2-(1H-1,2,3-benzotriazol-5-ylformamido)acetic acid is a compound that belongs to the class of benzotriazole derivatives. It is characterized by the presence of a benzotriazole moiety, which is known for its diverse biological activities. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and material science.
The compound can be sourced from chemical suppliers and databases such as PubChem and Sigma-Aldrich, which provide detailed information about its properties and synthesis methods. It is cataloged under the Chemical Identifier (CID) 20278607 in PubChem, where its molecular formula is recorded as C8H7N3O2 .
2-(1H-1,2,3-benzotriazol-5-ylformamido)acetic acid falls under the category of organic compounds, specifically amides and carboxylic acids. Its structure includes a benzotriazole ring, which contributes to its chemical reactivity and biological activity.
The synthesis of 2-(1H-1,2,3-benzotriazol-5-ylformamido)acetic acid can be achieved through various methods involving the coupling of benzotriazole derivatives with acetic acid or its derivatives. A common approach involves:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalyst presence are crucial for optimizing yield and purity.
The molecular structure of 2-(1H-1,2,3-benzotriazol-5-ylformamido)acetic acid consists of:
C(=O)N(C1=NN=C(C=C1)N)C(C(=O)O)=O
.The compound can participate in several chemical reactions:
Technical details related to reaction mechanisms and by-products are essential for understanding the reactivity of this compound.
The mechanism of action for 2-(1H-1,2,3-benzotriazol-5-ylformamido)acetic acid can be elucidated through its interactions at a molecular level:
Data from biological assays would be necessary to quantify these interactions and confirm the mechanism.
Relevant data on these properties can be found in chemical databases such as PubChem and Sigma-Aldrich .
2-(1H-1,2,3-benzotriazol-5-ylformamido)acetic acid has potential applications in:
These applications highlight the versatility of the compound across different scientific domains.
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: